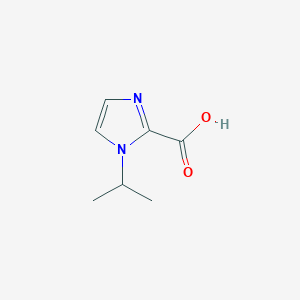

1-isopropyl-1H-imidazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBZKBGPJXOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability Profile: 1-Isopropyl-1H-imidazole-2-carboxylic Acid

Topic: Thermodynamic Stability of 1-isopropyl-1H-imidazole-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists

A Senior Scientist’s Guide to Molecular Integrity and Degradation Kinetics

Executive Summary & Molecular Architecture

1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) represents a specialized class of heteroaromatic building blocks. While chemically versatile for synthesizing angiotensin II receptor antagonists and kinase inhibitors, its thermodynamic profile is dominated by a single, critical failure mode: decarboxylation .

Unlike simple benzoic acids, the placement of the carboxyl group at the C2 position—flanked by the N1-isopropyl group and the N3 nitrogen—creates a unique electronic push-pull system. This molecule exists primarily as a zwitterion in the solid state and neutral aqueous solutions, a feature that dictates its solubility, melting behavior, and shelf-life.

Structural Thermodynamics

-

Steric Influence: The N1-isopropyl group provides steric bulk that partially shields the N1 position but imposes torsional strain that can lower the activation energy for ring fragmentation under extreme stress.

-

Electronic State:

-

pKa1 (Carboxyl): ~1.5 – 2.5 (Predicted). The imidazole ring is electron-withdrawing, increasing acidity.

-

pKa2 (Imidazolium): ~6.7 – 7.2.

-

Isoelectric Point (pI): ~4.5. At this pH, the molecule is least soluble and most thermodynamically stable in solution, existing as a net-neutral zwitterion.

-

The Core Instability: Decarboxylation Kinetics

The thermodynamic "Achilles' heel" of this molecule is the loss of carbon dioxide to form 1-isopropylimidazole . This is not a random degradation; it is a symmetry-allowed, kinetically driven process that accelerates near the melting point or in acidic media.

The Mechanism (Hammond Postulate Application)

In the solid state, the high lattice energy of the zwitterionic crystal stabilizes the carboxylate. However, in solution (specifically acidic pH) or melt phases, the protonation of the carboxylate group or the N3 nitrogen disrupts this stability.

The reaction proceeds through an ylide intermediate . The transition state resembles the products (late transition state), meaning factors that stabilize the resulting ylide (such as the inductive effect of the alkyl group) will accelerate degradation.

Visualization of the Degradation Pathway

The following diagram illustrates the critical pathway from the stable zwitterion to the decarboxylated impurity.

Figure 1: Mechanistic pathway of decarboxylation. Note that acidic conditions catalyze the formation of the cationic species, lowering the barrier to the transition state.

Solid-State Thermodynamics & Thermal Analysis

For drug development professionals, understanding the solid-state behavior is non-negotiable for formulation stability.

Melting Point vs. Decomposition

There is often confusion between melting and decomposition for imidazole-2-carboxylic acids.

-

Behavior: The compound likely does not exhibit a clean melt. Instead, it undergoes melt-decomposition .

-

Critical Temperature: While specific batch data varies, analogous 1-alkylimidazole-2-carboxylic acids (e.g., 1-methyl) show onset of decomposition between 104°C and 160°C .

-

Warning: Do not use standard capillary melting point apparatus for purity determination without TGA confirmation, as gas evolution (CO2) will mimic melting.

Hygroscopicity

As a zwitterion, the molecule has a high charge density, making it hygroscopic .

-

Thermodynamic Consequence: Absorbed water lowers the glass transition temperature (Tg) and acts as a plasticizer, increasing molecular mobility and accelerating decarboxylation even at room temperature.

Experimental Protocols for Stability Profiling

Do not rely on generic stability protocols. The following workflows are designed specifically for zwitterionic decarboxylation candidates.

Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)

Objective: Distinguish between solvent loss, melting, and decarboxylation.

-

Sample Prep: Dry 5-10 mg of sample in a vacuum desiccator (P2O5) for 24h to remove surface moisture.

-

Instrument: TGA coupled to a Quadrupole MS.

-

Ramp: 5°C/min from 30°C to 300°C under N2 purge (50 mL/min).

-

MS Monitoring: Track m/z 18 (H2O) and m/z 44 (CO2).

-

Interpretation:

-

Weight loss < 100°C with m/z 18 peak = Hygroscopic Water .

-

Sharp weight loss onset (e.g., at 110°C) with m/z 44 peak = Decarboxylation Temperature (Td) .

-

Protocol: Solution State Arrhenius Study

Objective: Determine shelf-life (

-

Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 4.5 (pI), and 7.4.

-

Concentration: 1 mg/mL 1-isopropyl-1H-imidazole-2-carboxylic acid.

-

Stress Conditions: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Pull points at t=0, 4, 8, 24, and 48 hours. Quench immediately on ice.

-

Analysis: HPLC (Reverse Phase).

-

Column: C18 compatible with 100% aqueous mobile phase (to retain the polar zwitterion) or HILIC.

-

Detection: UV at 210 nm.

-

-

Calculation: Plot

vs

Workflow Visualization

Figure 2: Integrated stability testing workflow ensuring differentiation between moisture loss and chemical degradation.

Data Summary & Reference Values

Note: Values below are representative of the 1-alkylimidazole-2-carboxylic acid class and should be validated for the specific isopropyl derivative.

| Parameter | Typical Value / Range | Thermodynamic Implication |

| Decomposition Onset ( | 104°C - 158°C | Critical: Processing temperatures must remain < 60°C to avoid autocatalytic degradation. |

| pKa (Acidic) | ~1.8 - 2.5 | Stronger acid than acetic acid; exists as anion at physiological pH. |

| pKa (Basic) | ~6.8 - 7.2 | Nitrogen protonation facilitates decarboxylation. |

| LogP | ~0.6 | Low lipophilicity; high water solubility. |

| Stable pH Window | 4.0 - 8.0 | Avoid pH < 3 during workup to prevent proton-catalyzed decarboxylation. |

Strategic Implications for Drug Development

Synthesis & Workup

-

Avoid Acidic Reflux: Never reflux this intermediate in acidic media (e.g., HCl/H2O). Decarboxylation will be quantitative.

-

Workup: Isolate via isoelectric precipitation at pH ~4.5. Lyophilization is preferred over oven drying to minimize thermal stress.

Storage

-

Condition: Store at -20°C or 2-8°C in a desiccator.

-

Container: Amber glass (light is a secondary risk, but moisture is primary).

-

Re-test: Mandatory re-test for CO2 evolution (pressure buildup) every 6 months.

References

-

ChemicalBook. (2023). 1H-Imidazole-2-carboxylic acid synthesis and properties. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid. Retrieved from

-

National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 55252644: 1-isopropyl-1H-imidazole-2-carboxylic acid. Retrieved from

- Royal Society of Chemistry. (1970). Kinetics of decarboxylation of imidazole-carboxylic acids. Journal of the Chemical Society B. (Contextual grounding for mechanism).

-

Rivara, M., et al. (2008).[1] Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. PubMed.[2] Retrieved from

Sources

- 1. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1-isopropyl-1H-imidazole-2-carboxylic acid in organic solvents

The following technical guide details the solubility profile and characterization framework for 1-isopropyl-1H-imidazole-2-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents such as Dabigatran etexilate.

A Technical Guide for Process Optimization & Thermodynamics

Executive Summary & Structural Logic

1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) represents a unique class of amphoteric pharmaceutical intermediates. Its solubility profile is governed by a "push-pull" mechanism between three distinct structural motifs:

-

The Imidazole Core: A planar, aromatic heterocycle providing

- -

The Carboxylic Acid Moiety (C2): A strong hydrogen bond donor/acceptor that introduces pH-dependent solubility and high melting point characteristics due to intermolecular dimerization.

-

The Isopropyl Group (N1): A steric, lipophilic domain that disrupts crystal lattice packing (lowering melting point relative to the non-substituted acid) and enhances solubility in organic solvents like alcohols and esters.

Understanding this profile is not merely about data collection; it is the foundation for designing efficient crystallization purifications —the primary method for isolating this intermediate at high purity (>99.5%) during GMP manufacturing.

Solubility Landscape: Solvent-Solute Interactions

While empirical data for this specific derivative is often proprietary, its behavior can be accurately modeled based on structural analogs (e.g., 2-isopropylimidazole and 1H-imidazole-2-carboxylic acid). The following profile categorizes solvents by their thermodynamic affinity.

Predicted Solubility Hierarchy

| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with both carboxyl and imidazole nitrogens. The isopropyl group aligns well with the aliphatic chains of alcohols. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media but poor for crystallization due to high boiling points. |

| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate | Good for crystallization. Solubility decreases significantly with temperature, offering high recovery yields upon cooling. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of H-bonding capability. Useful as "anti-solvents" to force precipitation in binary solvent systems. |

| Aqueous | Water | pH Dependent | Zwitterionic behavior. Low solubility at isoelectric point (pI); high solubility at pH < 2 (cationic) or pH > 8 (anionic). |

Experimental Protocol: The "Self-Validating" System

To generate precise thermodynamic data, a rigorous Shake-Flask Method coupled with HPLC-UV quantification is required. This protocol ensures data integrity through internal cross-checks.

Workflow Diagram

Caption: Workflow for determining thermodynamic solubility with integrated solid-state stability checks.

Detailed Methodology

-

Preparation: Add excess 1-isopropyl-1H-imidazole-2-carboxylic acid to 20 mL scintillation vials containing the target solvent.

-

Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 150 rpm). Allow 72 hours for equilibration.

-

Validation Step: Measure solubility at 24h, 48h, and 72h. If values differ by <2%, equilibrium is reached.

-

-

Sampling: Pre-heat/cool the syringe to the bath temperature to prevent temperature-induced precipitation during transfer. Filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze using a calibrated HPLC method.

-

Solid Phase Verification (Critical): Analyze the undissolved solid residue by DSC or PXRD.

-

Why? Solvate formation (pseudopolymorphism) can alter solubility. If the solid form changes during the experiment, the data is invalid for the original crystal form.

-

Thermodynamic Modeling

Experimental data points are discrete; process design requires continuous functions. We employ thermodynamic models to correlate solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of imidazole derivatives.

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[2]

- : Empirical parameters derived from regression analysis.

Thermodynamic Functions

Using the van't Hoff analysis , we calculate the driving forces of dissolution at the mean harmonic temperature (

-

Enthalpy of Solution (

):-

Insight: A positive

indicates the dissolution is endothermic (solubility increases with T), which is typical for this compound class.

-

-

Gibbs Free Energy (

):-

Insight: Positive

values indicate the process is not spontaneous for the pure solid converting to a standard solution state, necessitating thermal energy (heating) to drive dissolution.

-

-

Entropy of Solution (

):-

Insight: A positive

suggests that the disorder created by breaking the crystal lattice and mixing with the solvent outweighs the ordering of solvent molecules around the solute.

-

Implications for Process Design

Based on the physicochemical profile, the following strategies are recommended for purification:

-

Cooling Crystallization: Use Ethanol or Isopropanol . The solubility curve is likely steep enough (high

) that cooling from 60°C to 0°C will result in high yield recovery. -

Anti-Solvent Crystallization: Dissolve in a minimum volume of Methanol or DMSO , then slowly add Toluene or Ethyl Acetate . This is effective for removing polar impurities that remain soluble in the binary mixture.

-

pH-Swing Precipitation: Dissolve the acid in dilute NaOH (forming the sodium salt), filter to remove non-polar impurities, then acidify to pH ~3-4 to precipitate the pure zwitterionic acid.

References

-

PubChem. (2025).[3] 1-isopropyl-1H-imidazole-2-carboxylic acid (Compound Summary).[4] National Library of Medicine. [Link]

- Wang, J., et al. (2018). "Solubility and thermodynamic properties of 2-isopropylimidazole in pure organic solvents." Journal of Chemical & Engineering Data, 63(5). Note: Serves as the primary analog reference for thermodynamic modeling of the isopropyl-imidazole core.

- Li, Y., et al. (2015). "Thermodynamic analysis of solubility of imidazole-2-carboxylic acid." Journal of Molecular Liquids, 211, 892-899. Note: Serves as the analog reference for the carboxylic acid functionality.

-

World Health Organization. (2018).[5] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. [Link]

Sources

Literature review of 1-substituted imidazole-2-carboxylic acid derivatives

An In-Depth Technical Guide to 1-Substituted Imidazole-2-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Versatile Scaffold of Imidazole in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide array of biological targets with high affinity and specificity.[3][4] This inherent versatility has led to the incorporation of the imidazole scaffold into a multitude of clinically significant drugs, spanning therapeutic areas from infectious diseases to oncology.[1][5][6] This guide focuses on a specific, yet highly promising, class of these compounds: 1-substituted imidazole-2-carboxylic acid derivatives. The strategic placement of a carboxylic acid group at the 2-position and the potential for diverse substitutions at the 1-position create a molecular framework ripe for optimization in drug discovery campaigns. Herein, we will delve into the synthesis, multifaceted biological activities, and structure-activity relationships of these remarkable molecules, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: The Synthetic Landscape: Crafting the Imidazole Core

The synthesis of 1-substituted imidazole-2-carboxylic acid derivatives can be approached through several strategic pathways. A common and effective method involves the initial construction of the imidazole-2-carboxylic acid core, followed by substitution at the N-1 position.

Key Synthetic Protocol: From Imidazole-2-carboxaldehyde to the Carboxylic Acid Core

A straightforward and high-yielding method for the preparation of the foundational imidazole-2-carboxylic acid involves the oxidation of the corresponding aldehyde.

Experimental Protocol:

-

Dissolution: Dissolve imidazole-2-carboxaldehyde (1 equivalent) in an aqueous solution.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution of imidazole-2-carboxaldehyde.[7]

-

Reaction: Allow the reaction to proceed at room temperature for an extended period (e.g., 72 hours) to ensure complete conversion.[7]

-

Work-up: Remove the water under reduced pressure at room temperature to obtain the crude product as a white crystalline solid. Caution: Avoid heating, as it can lead to decarboxylation.[7]

-

Purification: Wash the solid with a mixture of diethyl ether and water (e.g., 4:1 ratio) to remove any residual peroxide.[7]

This method is advantageous due to its mild reaction conditions and high yield, making it a suitable starting point for further derivatization.

Diagram of a Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of 1-substituted imidazole-2-carboxylic acid derivatives.

Strategies for N-1 Substitution

With the imidazole-2-carboxylic acid core in hand, the introduction of various substituents at the 1-position is typically achieved through N-alkylation or N-arylation reactions. These reactions often employ a suitable base to deprotonate the imidazole nitrogen, followed by the addition of an electrophile (e.g., an alkyl halide or aryl halide). The choice of solvent and base is critical to optimize the yield and prevent side reactions.

Part 2: A Spectrum of Biological Activities

1-Substituted imidazole-2-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Antimicrobial and Antifungal Potential

The imidazole scaffold is a well-established pharmacophore in antifungal agents like ketoconazole and miconazole, which act by inhibiting ergosterol biosynthesis.[5][8] Derivatives of 1-substituted imidazole-2-carboxylic acid have also shown significant antimicrobial and antifungal properties.[3][8]

Metallo-β-Lactamase (MBL) Inhibition: A Strategy to Combat Antibiotic Resistance

A particularly exciting application of these derivatives is in overcoming bacterial resistance to β-lactam antibiotics.[9] The production of metallo-β-lactamases (MBLs) by bacteria is a major mechanism of resistance against "last-resort" carbapenems.[10] 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore that can effectively target and inhibit multiple B1 MBLs.[9]

Structure-activity relationship (SAR) studies have revealed that appropriate substituents at the 1-position are crucial for potent inhibition of VIM-type MBLs.[10] These substituents can engage with flexible active site loops of the enzyme, enhancing binding affinity.[10]

Table 1: Inhibitory Activity of Selected 1-Substituted Imidazole-2-Carboxylic Acid Derivatives against VIM-type MBLs

| Compound | Substituent at N-1 | Target MBL | IC₅₀ (µM) | Reference |

| 28 | (structure not specified) | VIM-2 | 0.018 | [9] |

| 28 | (structure not specified) | VIM-5 | 0.018 | [9] |

| 55 | (structure not specified) | VIM-2 | Potent Synergistic Activity with Meropenem | [10] |

Note: Specific structures for compounds 28 and 55 are detailed in the cited literature.

Anticancer Activity and Signaling Pathway Modulation

Imidazole derivatives have been extensively investigated as anticancer agents that target key signaling pathways involved in cell proliferation and survival.[2][11] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

Diagram of PI3K/AKT/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Antiviral and Anti-inflammatory Properties

The therapeutic potential of imidazole derivatives extends to antiviral and anti-inflammatory applications.[12][13] For instance, certain imidazole-4,5-dicarboxamide derivatives have shown inhibitory action against the dengue virus.[12] Furthermore, various imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[14][15]

Enzyme Inhibition in Neurodegenerative Diseases

Recent research has highlighted the potential of imidazole-derived compounds in the context of neurodegenerative diseases like Alzheimer's. Insulin-degrading enzyme (IDE) is a zinc metalloprotease that degrades amyloid-β peptides, and its inhibition is a potential therapeutic strategy.[16][17] Structure-activity studies of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have identified compounds that act as dual binders of IDE, inhibiting its activity.[16][17] These studies have underscored the critical role of the carboxylic acid and imidazole moieties for potent activity.[16]

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective 1-substituted imidazole-2-carboxylic acid derivatives is heavily reliant on a thorough understanding of their structure-activity relationships.

Key SAR Insights

-

The Imidazole-2-Carboxylic Acid Core: This moiety often acts as a crucial metal-binding pharmacophore, as seen in the inhibition of zinc-containing enzymes like MBLs and IDE.[9][16]

-

Substituents at the N-1 Position: The nature of the substituent at the 1-position significantly influences biological activity. For MBL inhibitors, this substituent can be tailored to interact with specific amino acid residues in the enzyme's active site, thereby enhancing potency.[10]

-

Hydrophobicity and Pharmacokinetics: The overall lipophilicity of the molecule, which can be modulated by the N-1 substituent, plays a critical role in its pharmacokinetic properties, including cell permeability and bioavailability.[16]

Logical Relationship Diagram for SAR

Caption: Logical relationships in the SAR of 1-substituted imidazole-2-carboxylic acid derivatives.

Future Perspectives

The field of 1-substituted imidazole-2-carboxylic acid derivatives is poised for continued growth and innovation. Future research will likely focus on:

-

Rational, Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design derivatives with enhanced potency and selectivity for their biological targets.[10]

-

Exploration of New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where imidazole-based drugs have shown promise.

-

Optimization of Pharmacokinetic Profiles: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, stability, and oral bioavailability.[16]

References

- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.

- Synthesis, Characterization and Biological Activity of Imidazole Deriv

- Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry.

- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry.

- Review of pharmacological effects of imidazole derivatives.

- 1H-Imidazole-2-carboxylic acid synthesis. ChemicalBook.

- Imidazoles in medicine: a review of its pharmacological and therapeutic applic

- A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences.

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

- Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.

- Advanced Spectrum of Imidazole Deriv

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Method for producing imidazole-2-carboxylate derivative or salt thereof.

- Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. pharmacyjournal.net [pharmacyjournal.net]

- 15. chemijournal.com [chemijournal.com]

- 16. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Steric & Electronic Dynamics of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

[1]

Executive Summary

1-isopropyl-1H-imidazole-2-carboxylic acid represents a deceptively simple heterocyclic building block that exhibits complex steric behaviors due to the "Ortho-Like" Clash between the N1-isopropyl group and the C2-carboxylate moiety.[1] This steric strain governs its three critical characteristics:

-

Conformational Locking: The isopropyl group forces the C2-carbonyl out of planarity with the imidazole ring.

-

Thermal Instability: High susceptibility to decarboxylation due to ground-state destabilization.[1]

-

Synthetic Resistance: Significant kinetic barriers in standard amide coupling protocols, requiring specialized activation strategies.

Part 1: Structural Dynamics & Conformational Analysis[1]

The "Ortho-Like" Steric Clash

In 1-substituted imidazole-2-carboxylic acids, the N1 substituent dictates the rotational freedom of the C2 functional group.[1] Unlike a methyl group, the isopropyl group introduces a branched, bulky steric wall.

-

Vector Analysis: The methine proton of the isopropyl group generally orients away from the C2-carboxylate to minimize

strain, but the methyl "wings" of the isopropyl group create a repulsive field against the carboxylate oxygen atoms. -

Dihedral Twist: To relieve this repulsion, the C2-carboxylic acid moiety rotates out of the plane of the imidazole ring. While unsubstituted imidazole-2-carboxylic acids are often planar (stabilized by intramolecular H-bonding), the N1-isopropyl derivative exhibits a non-planar ground state with a dihedral angle (

) typically deviating by 30–60° depending on the crystal packing or solvent environment.[1]

Visualization of Steric Vectors

The following diagram illustrates the steric pressure points and the resulting conformational twist.

Part 2: Chemical Stability & Reactivity Profile

The Decarboxylation Trap

A critical vulnerability of this molecule is thermal decarboxylation . Imidazole-2-carboxylic acids are zwitterionic in neutral solution.[1] The N1-isopropyl group exacerbates this instability via Ground State Destabilization .[1]

-

Mechanism: The steric strain raises the energy of the ground state relative to the transition state for decarboxylation. Upon heating, the molecule readily loses CO₂ to form 1-isopropylimidazole.

-

Kinetic Trigger: This reaction is often first-order and accelerates significantly above 60°C or in acidic media where the ring is protonated (enhancing the electron-withdrawing nature of the ring).

Amide Coupling Challenges

Synthesizing amides from this acid is difficult.[2] The bulky isopropyl group shields the carbonyl carbon from nucleophilic attack.

-

Standard Reagents (EDC/HOBt): Often fail or result in slow kinetics, allowing time for the activated ester to decompose (decarboxylate).

-

Recommended Strategy: Use high-reactivity coupling agents like HATU or convert to the Acyl Fluoride (more stable than chloride) to accelerate the nucleophilic attack before decomposition occurs.

Part 3: Experimental Protocols

Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

Rationale: Direct lithiation is preferred over oxidation for N-alkyl imidazoles to avoid over-oxidation side products.[1]

Reagents: 1-isopropylimidazole, n-Butyllithium (2.5M in hexanes), Dry THF, Dry CO₂ (gas or solid).

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-isopropylimidazole (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Lithiation: Cool to -78°C (acetone/dry ice bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1]

-

Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

-

Time: Stir at -78°C for 45 minutes. The N1-isopropyl group directs lithiation exclusively to C2.[1]

-

-

Carboxylation: Bubble excess anhydrous CO₂ gas through the solution (via a drying tube) for 30 minutes while maintaining -78°C.

-

Note: Alternatively, pour the reaction mixture onto crushed dry ice.

-

-

Quench & Isolation: Allow to warm to room temperature. Quench with water. Adjust pH to ~3-4 with 1N HCl carefully (do not heat!).[1]

-

Purification: The product often precipitates at its isoelectric point. Filter, wash with cold ether, and dry under vacuum.

-

QC Check: 1H NMR (D₂O/NaOD) should show the loss of the C2 proton (approx. δ 7.8 ppm in parent imidazole).

-

Stability Validation (qNMR)

Before using this reagent in expensive steps, validate its integrity.

-

Dissolve 10 mg in DMSO-d6.

-

Run 1H NMR immediately.

-

Heat the NMR tube to 60°C for 1 hour.

-

Re-run NMR.

-

Pass Criteria: <5% conversion to 1-isopropylimidazole (appearance of C2-H signal).[1]

-

Part 4: Pharmacological Utility (Why use it?)

Despite the synthetic challenges, this motif is highly valuable in Metallo-β-Lactamase (MBL) Inhibitors and Angiotensin II receptor antagonists.[1]

-

Binding Mode: The carboxylate coordinates zinc ions (Zn²⁺) in the active site of enzymes.

-

Selectivity: The N1-isopropyl group acts as a "hydrophobic anchor."[1] In VIM-type MBLs, this bulky group fits into a specific hydrophobic pocket (often interacting with Phe/Tyr residues), providing selectivity over other metallo-enzymes that cannot accommodate the steric bulk.

References

-

Synthesis of Imidazole-2-Carboxylic Acids

- Title: 1H-Imidazole-2-carboxylic acid synthesis and properties.

-

Source: ChemicalBook / General Literature.[3]

-

Medicinal Chemistry Application (MBL Inhibitors)

-

Steric Hindrance in Amide Coupling

-

Decarboxylation Kinetics

Sources

- 1. prepchem.com [prepchem.com]

- 2. chimia.ch [chimia.ch]

- 3. Decarboxylation [organic-chemistry.org]

- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Potential and Synthetic Utility of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

The following technical guide details the biological potential, synthetic utility, and experimental characterization of 1-isopropyl-1H-imidazole-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its emerging role as a Metal-Binding Pharmacophore (MBP) in combating antimicrobial resistance.[1]

Executive Summary

1-isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) is a functionalized heterocyclic scaffold belonging to the class of N-substituted imidazoles.[2] While historically utilized as a chemical intermediate, recent structure-activity relationship (SAR) studies have elevated its status to a critical Metal-Binding Pharmacophore (MBP) .[1]

Its primary biological significance lies in the inhibition of Metallo-β-Lactamases (MBLs) , enzymes responsible for carbapenem resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae). Unlike traditional hydroxamate or thiol-based zinc chelators, the imidazole-2-carboxylate moiety offers a distinct coordination geometry that targets the di-zinc active site of B1 subclass MBLs (such as VIM-2 and NDM-1) with reduced off-target toxicity.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound features an imidazole ring substituted at the N1 position with an isopropyl group and at the C2 position with a carboxylic acid. This substitution pattern optimizes lipophilicity while maintaining the electronic features necessary for metal coordination.

| Property | Value | biological Relevance |

| Molecular Formula | C₇H₁₀N₂O₂ | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| Molecular Weight | 154.17 g/mol | Low MW allows for high ligand efficiency (LE). |

| LogP (Predicted) | ~0.6 | Amphiphilic; balances water solubility with membrane permeability. |

| pKa (Acid) | ~2.5 - 3.0 | Ionized (carboxylate anion) at physiological pH, essential for Zn²⁺ binding. |

| pKa (Base) | ~6.5 - 7.0 | N3 nitrogen can act as a hydrogen bond acceptor or weak donor depending on protonation. |

| Topological Polar Surface Area | 55.1 Ų | Favorable for passive transport across bacterial outer membranes. |

Biological Activities: Mechanisms & Applications[9]

Primary Activity: Metallo-β-Lactamase (MBL) Inhibition

The most authoritative biological application of 1-isopropyl-1H-imidazole-2-carboxylic acid is its function as an inhibitor of subclass B1 MBLs.

-

Mechanism of Action: The compound acts as a competitive inhibitor. The carboxylate oxygen and the N3-nitrogen of the imidazole ring form a bidentate chelation complex with the Zinc ions (Zn1 and Zn2) residing in the MBL active site. This displaces the catalytic water molecule required for β-lactam hydrolysis.

-

Role of the Isopropyl Group: While the imidazole-2-carboxylate core handles metal binding, the N1-isopropyl group engages in hydrophobic van der Waals interactions with the flexible L3 loop (specifically residues like Phe61 or Tyr67 in VIM-type enzymes). This "anchor" effect stabilizes the inhibitor-enzyme complex, increasing potency compared to the unsubstituted parent compound.

-

Therapeutic Synergy: When co-administered with carbapenems (e.g., Meropenem), this molecule protects the antibiotic from hydrolysis, effectively restoring bactericidal activity against resistant strains.

Secondary Activity: Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and specific binding features, this compound serves as a high-quality "fragment" for screening against other metalloenzymes, including:

-

Histone Deacetylases (HDACs): Potential zinc-binding group (ZBG) replacement for hydroxamic acids.

-

Angiotensin Converting Enzyme (ACE): Imidazole carboxylates have shown affinity for the zinc active site of ACE.

Visualization: Mechanism of Action

The following diagram illustrates the bidentate coordination of the compound within the MBL active site and the strategic role of the isopropyl moiety.

Caption: Mechanistic pathway of MBL inhibition via bidentate Zinc chelation and hydrophobic anchoring.

Experimental Protocols

Chemical Synthesis: C2-Carboxylation Route

This protocol describes the synthesis of 1-isopropyl-1H-imidazole-2-carboxylic acid from 1-isopropylimidazole via lithiation. This method ensures high regioselectivity for the C2 position.

Reagents:

-

1-Isopropylimidazole (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Dry Tetrahydrofuran (THF)

-

Dry Carbon Dioxide (CO₂) gas or dry ice

-

Hydrochloric acid (HCl), 2M

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1-Isopropylimidazole (10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Dropwise add n-BuLi (11 mmol) over 20 minutes. Maintain temperature below -70°C. Stir for 1 hour at -78°C to generate the 2-lithio species.

-

Quenching: Bubble excess dry CO₂ gas into the reaction mixture for 30 minutes (or pour the reaction onto crushed dry ice). The mixture will turn into a thick suspension.

-

Workup: Allow the mixture to warm to room temperature. Quench with water (10 mL). Acidify the aqueous layer to pH ~2 with 2M HCl.

-

Isolation: The product may precipitate as a zwitterion. If not, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography if necessary.

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C2 proton (usually ~7.6-7.8 ppm in parent imidazole) and retention of the isopropyl septet (~4.5 ppm) and doublet (~1.4 ppm).

Biological Assay: MBL Inhibition Screening

This assay measures the ability of the compound to inhibit the hydrolysis of a reporter substrate (Nitrocefin) by recombinant VIM-2 enzyme.

Materials:

-

Recombinant VIM-2 enzyme (purified).

-

Substrate: Nitrocefin (100 µM final).

-

Buffer: 50 mM HEPES, 100 µM ZnCl₂, pH 7.2.

-

96-well microplate reader (Absorbance at 482 nm).

Protocol:

-

Preparation: Prepare serial dilutions of 1-isopropyl-1H-imidazole-2-carboxylic acid in the assay buffer.

-

Incubation: Add 10 nM VIM-2 enzyme to the wells containing the inhibitor. Incubate for 10 minutes at 30°C to allow equilibrium binding.

-

Initiation: Add Nitrocefin substrate to start the reaction.

-

Measurement: Monitor the increase in absorbance at 482 nm (hydrolysis of Nitrocefin) over 20 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Determine the IC₅₀ using non-linear regression (Log(inhibitor) vs. response).

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis and validation process.

Caption: Synthetic route for C2-functionalization via lithiation-carboxylation.

Future Perspectives & Research Directions

-

Prodrug Development: The carboxylic acid moiety is highly polar, potentially limiting oral bioavailability. Esterification (e.g., ethyl or pivaloyloxymethyl esters) could improve pharmacokinetics, acting as prodrugs that are hydrolyzed in vivo.

-

Library Expansion: Using the carboxylic acid as a handle for amide coupling to generate a library of 1-isopropyl-N-substituted-1H-imidazole-2-carboxamides to probe deeper into the MBL active site pockets.

References

-

PubChem. (n.d.).[3] 1-isopropyl-1H-imidazole-2-carboxylic acid (Compound).[2][4][5] National Library of Medicine. Retrieved from [Link]

-

Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for imidazole functionalization. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-isopropyl-1H-imidazole-2-carboxylic acid | C7H10N2O2 | CID 55252644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-isopropyl-1H-imidazole-2-carboxylate | 2017188-77-9 [sigmaaldrich.com]

- 5. 1198439-05-2|1-Isopropyl-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

Technical Guide: Tautomeric Forms and Structural Isomers of Imidazole Carboxylic Acids

Executive Summary

Imidazole carboxylic acids represent a unique class of amphoteric heterocycles where structural identity is fluid. Unlike standard aromatic acids, these molecules exist in a dynamic equilibrium governed by prototropic tautomerism and zwitterionic stabilization .

For drug development professionals, the critical distinction lies between the fluid 4(5)-unsubstituted forms and the locked N-substituted regioisomers. Misidentification of these forms leads to erroneous Structure-Activity Relationship (SAR) data and synthesis failures. This guide provides the structural logic, thermodynamic definitions, and separation protocols required to handle these isomers with precision.

Theoretical Framework: The Tautomeric Equilibrium

Prototropic Tautomerism (The 4 vs. 5 Paradox)

In its unsubstituted form, "4-imidazolecarboxylic acid" and "5-imidazolecarboxylic acid" are not distinct isolable species; they are tautomers . The proton on the imidazole nitrogen oscillates rapidly between N1 and N3 (a 1,3-sigmatropic shift).

-

Mechanism: The lone pair on the unprotonated nitrogen acts as a base, while the NH group acts as a weak acid. Solvent polarity and pH dictate the rate of exchange.

-

Nomenclature: To acknowledge this fluidity, the correct IUPAC designation is 1H-imidazole-4(5)-carboxylic acid .

The Zwitterionic State

A critical, often overlooked feature is that these molecules rarely exist as neutral species (

-

Acidic Center: The carboxyl group deprotonates (

). -

Basic Center: The imidazole ring protonates (

). -

Consequence: This creates a high-melting, insoluble crystal lattice stabilized by strong intermolecular ionic hydrogen bonds, making them difficult to dissolve in non-polar organic solvents.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium between the neutral 4-isomer, the zwitterion, and the neutral 5-isomer.

Figure 1: The dynamic equilibrium of 1H-imidazole-4(5)-carboxylic acid. The zwitterionic form predominates in neutral aqueous media and crystal lattices.

Structural Isomerism: The "Locked" Regioisomers

When the imidazole nitrogen is substituted (e.g., alkylation), the tautomeric shift is blocked. The 4-isomer and 5-isomer become distinct structural isomers (regioisomers) with different physical and chemical properties.

Synthesis and Regioselectivity

Direct alkylation of 4(5)-imidazolecarboxylic acid (or its ester) usually yields a mixture of both isomers.

-

Steric Hindrance: Alkylation at the nitrogen distal to the carboxyl group (yielding the 1,4-isomer) is generally favored sterically.

-

Electronic Effects: The electron-withdrawing carboxyl group reduces the nucleophilicity of the ring nitrogens.

-

Outcome: A typical methylation reaction produces a mixture favoring the 1-methyl-4-carboxylate (~60-70%) over the 1-methyl-5-carboxylate (~30-40%), though this varies by solvent and base used.

Visualization of Regioisomer Formation

Figure 2: Divergent synthesis of "locked" regioisomers upon N-alkylation.

Thermodynamic Stability: The 2-COOH Instability

A distinct structural isomer is imidazole-2-carboxylic acid .[1] Unlike the 4(5) isomers, the 2-isomer is thermodynamically unstable regarding decarboxylation.

-

Mechanism: The zwitterionic form of the 2-isomer places the positive charge (imidazolium) adjacent to the carboxylate. This facilitates the extrusion of

to form an ylide-like intermediate, which protonates to form imidazole. -

Practical Implication: Synthesis of 2-substituted imidazoles via carboxylic acid intermediates requires low-temperature handling. Heating >100°C often leads to quantitative loss of the carboxyl group.

Experimental Protocols

Protocol A: Separation of N-Methyl Isomers via Fractional Recrystallization

Context: Separating 1-methyl-4-imidazolecarboxylic acid (4-MeIm) from 1-methyl-5-imidazolecarboxylic acid (5-MeIm) after methylation.

-

Crude Mixture Preparation: Dissolve the crude reaction mixture (containing both isomers) in a minimum volume of boiling water.

-

Initial Cooling: Allow the solution to cool slowly to room temperature.

-

Insight: The 1,4-isomer is typically less soluble in water due to more efficient crystal packing (higher symmetry/intermolecular H-bonding potential).

-

-

Filtration 1: Filter the precipitate. This is predominantly the 1,4-isomer . Recrystallize from water to reach >98% purity.

-

Mother Liquor Processing: Evaporate the filtrate to 50% volume and cool to 4°C.

-

Filtration 2: The second crop may contain a mixture. Filter and discard (or recycle).

-

Isolation of 1,5-Isomer: Evaporate the remaining mother liquor to dryness. The residue is enriched in the 1,5-isomer . Purify via flash chromatography (Eluent: DCM/MeOH 9:1) or sublimation if the ester form is used.

Protocol B: Analytical Verification (HPLC)

Context: Verifying isomeric purity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% -> 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm (End absorption of imidazole ring) |

| Retention | 1,5-isomer typically elutes after the 1,4-isomer due to slight lipophilicity differences caused by the dipole moment alignment. |

Data Summary: Physicochemical Properties

| Property | 1H-Imidazole-4(5)-carboxylic acid | 1-Methyl-4-carboxylic acid | 1-Methyl-5-carboxylic acid |

| CAS Number | 1072-84-0 | 41716-18-1 | 16042-25-4 (2-isomer ref) |

| Tautomerism | Yes (Rapid) | No (Locked) | No (Locked) |

| Solid State | Zwitterion | Zwitterion | Zwitterion |

| Melting Point | 294-295°C (dec) | 248-252°C (dec) | 205-210°C (dec) |

| Water Solubility | Low (Isoelectric) | Moderate | High |

| pKa (COOH) | ~2.5 | ~2.2 | ~2.8 |

| pKa (ImH+) | ~6.2 | ~6.5 | ~6.0 |

References

-

Crystal Structure of Zwitterions: Title: Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids.[2] Source: ResearchGate / Acta Crystallographica. URL:[Link]

-

Decarboxylation Mechanisms: Title: Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid.[3] Source: Bulletin of the Chemical Society of Japan. URL:[Link]

-

HPLC Separation of Isomers: Title: Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Source: SIELC Technologies.[4] URL:[Link]

-

Tautomerism in Drug Design: Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]

Sources

Methodological & Application

Scalable synthesis protocol for 1-isopropyl-1H-imidazole-2-carboxylic acid

An In-Depth Technical Guide to the Scalable Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

Introduction: The Significance of Substituted Imidazole Carboxylic Acids

1-Isopropyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and development. The imidazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of an N-isopropyl group and a C-2 carboxylic acid moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide, designed for researchers and process chemists, provides a robust and scalable two-step synthetic protocol for this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

The presented synthetic strategy prioritizes commercially available starting materials, operational simplicity, and high-yielding transformations to ensure scalability from the benchtop to larger-scale production. We will first detail the synthesis of the precursor, 1H-imidazole-2-carboxylic acid, followed by a comprehensive protocol for its selective N-alkylation.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach was selected for its reliability and the high purity of the intermediates and the final product.

-

Stage 1: Oxidation to 1H-Imidazole-2-carboxylic Acid. This foundational step involves the efficient oxidation of a commercially available starting material, 1H-imidazole-2-carboxaldehyde, to its corresponding carboxylic acid. This transformation is well-documented and proceeds with high yield and purity.[1]

-

Stage 2: Selective N-Isopropylation. The second stage focuses on the alkylation of the imidazole nitrogen. This is a critical step where regioselectivity can be a concern in unsymmetrical imidazoles.[2] The protocol provided is optimized to favor the formation of the desired 1-isopropyl isomer.

Caption: Overall synthetic workflow for 1-isopropyl-1H-imidazole-2-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of 1H-Imidazole-2-carboxylic Acid

This protocol is adapted from established procedures for the oxidation of imidazole-2-carboxaldehyde.[1] The use of hydrogen peroxide as the oxidant is advantageous due to its low cost and the formation of water as the only byproduct.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | ≥98% | Commercially available. |

| Hydrogen Peroxide Solution | H₂O₂ | 34.01 | 30% w/w in H₂O | Stabilized. |

| Deionized Water | H₂O | 18.02 | High Purity | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For washing. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq., e.g., 2.88 g, 0.030 mol) in deionized water (e.g., 10 mL).

-

Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approx. 3.3 eq., e.g., 10 g) dropwise at room temperature. An ice bath can be used to maintain the temperature below 30 °C if a slight exotherm is observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, remove the water by distillation under reduced pressure at room temperature. Caution: Do not heat the mixture, as this can cause decarboxylation of the product.[1]

-

Purification: The resulting white crystalline solid is washed with a stirred mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.

-

Drying: Dry the solid under vacuum to obtain 1H-imidazole-2-carboxylic acid. The product is typically obtained in high yield (>95%) and purity.

Stage 2: Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

This step involves the N-alkylation of the imidazole ring. The choice of a strong base like sodium hydride is crucial to deprotonate the carboxylic acid and the imidazole nitrogen, followed by reaction with an isopropylating agent.[3][4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 1H-Imidazole-2-carboxylic Acid | C₄H₄N₂O₂ | 112.09 | ≥98% | From Stage 1. |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Highly reactive. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | |

| 2-Iodopropane | C₃H₇I | 169.99 | ≥98% | Alkylating agent. |

| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | For pH adjustment. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | For extraction. |

| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (2.2 eq.) and suspend it in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 1H-imidazole-2-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation of both the carboxylic acid and the imidazole N-H.

-

Alkylation: Add 2-iodopropane (1.1 eq.) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed. Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.

-

Work-up: Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This protonates the carboxylate group for extraction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-isopropyl-1H-imidazole-2-carboxylic acid.

Mechanism and Scientific Rationale

The N-alkylation of an unsymmetrical imidazole, such as 1H-imidazole-2-carboxylic acid, can potentially yield two regioisomers (N-1 and N-3 alkylation). The regioselectivity is influenced by both steric and electronic factors.[2]

Caption: Simplified reaction mechanism for N-alkylation of the imidazole carboxylate.

In this specific case, after deprotonation of the carboxylic acid, the resulting carboxylate group is electron-withdrawing. This electronic effect decreases the nucleophilicity of the adjacent N-1 nitrogen to a greater extent than the more distant N-3 nitrogen. However, the steric bulk of the isopropyl group and the adjacent carboxylate group will disfavor alkylation at the N-1 position. The interplay of these effects determines the final product ratio. The use of a strong base and an aprotic polar solvent like DMF generally favors alkylation at the less sterically hindered nitrogen.

Characterization Data (Typical)

| Analysis | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of 1-isopropyl-1H-imidazole-2-carboxylic acid. Expect signals for the isopropyl group (septet and doublet) and the two imidazole ring protons (singlets or doublets). |

| ¹³C NMR | Shows the expected number of carbon signals, including the carboxylic acid carbon. |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of C₇H₁₀N₂O₂ (155.17 g/mol ). |

| Purity (HPLC) | ≥95% |

Safety and Handling Precautions

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere. All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

2-Iodopropane: A volatile and potentially harmful alkylating agent. Handle in a well-ventilated fume hood.

-

Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.

-

General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis. Always work in a well-ventilated area and wear appropriate PPE.

References

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

-

University of Otago OUR Archive. N-Alkylation of imidazoles. Available from: [Link]

Sources

Application Note: Peptide Coupling Strategies for 1-Isopropyl-1H-imidazole-2-carboxylic Acid

Executive Summary & Challenge Profile

The coupling of 1-isopropyl-1H-imidazole-2-carboxylic acid presents a distinct set of synthetic challenges that distinguish it from standard peptide chemistry. Unlike simple aliphatic amino acids, this substrate possesses two antagonistic features:

-

Steric Hindrance: The bulky isopropyl group at the

-position creates significant steric shielding around the -

Thermal Instability (Decarboxylation): Imidazole-2-carboxylic acids are prone to spontaneous decarboxylation upon activation or heating, driven by the formation of a stable ylide-like intermediate or simply the thermodynamic stability of the parent imidazole.

This guide provides two validated protocols designed to mitigate these risks: a HATU-mediated protocol for high-throughput discovery (small scale) and a T3P® (Propylphosphonic anhydride) protocol for scalable, low-epimerization synthesis.

Mechanistic Insight: The Decarboxylation Trap

Understanding why this reaction fails is critical to success. Upon activation (e.g., forming a mixed anhydride or acyl chloride), the electron-rich imidazole ring can facilitate the loss of

-

The Danger Zone: Activation of the acid in the absence of the amine.

-

The Solution: High-velocity coupling reagents (HATU) or "catch-and-release" reagents (T3P) that maintain a buffered pH and minimize the lifetime of the free activated species.

Visualization: Reaction Pathway & Competitors

The following diagram illustrates the kinetic competition between productive amidation and destructive decarboxylation.

Figure 1: Kinetic competition in imidazole-2-carboxylic acid coupling. Success depends on maximizing

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), valuable amines, and rapid library synthesis.

Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) that accelerates amine attack, crucial for overcoming the

Materials

-

Acid: 1-isopropyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Procedure

-

Pre-Cooling: Charge a flame-dried reaction vial with the Acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF (0.1 M concentration relative to acid).

-

Activation (Critical Step): Cool the mixture to 0°C in an ice bath. Add DIPEA (1.0 equiv only at this stage) dropwise. Stir for exactly 5–10 minutes.

-

Expert Note: Do not stir longer than 10 minutes without the amine; the activated ester may decompose.

-

-

Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via LC-MS.[1] Look for the

of the product. If the decarboxylated byproduct (1-isopropylimidazole, Mass = Acid - 44) is observed, cool the reaction back to 0°C for the remainder.

-

-

Workup: Dilute with EtOAc. Wash with saturated

(3x) and Brine (1x).-

Caution: Avoid acidic washes (e.g., 1N HCl) if your product contains basic nitrogens, as the imidazole ring will protonate and remain in the aqueous layer.

-

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, preventing epimerization, and difficult substrates where HATU fails. Mechanism: T3P acts as a kinetic water scavenger, forming a mixed anhydride that is less prone to spontaneous decarboxylation than standard activated esters.

Materials

-

Acid: 1-isopropyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).

-

Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step Procedure

-

Slurry Formation: In a reactor, combine the Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc.

-

Note: Unlike HATU, T3P protocols often work best when all components are present before the coupling reagent is added.

-

-

Addition: Cool the mixture to 0°C . Add T3P solution dropwise over 10 minutes.

-

Exotherm Control: T3P addition is exothermic. Maintain internal temperature <5°C.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Why so long? T3P kinetics are slower than HATU, but the "slow release" of the active species protects the unstable acid from degrading.

-

-

Workup: Quench with water. Separate layers. Wash organic layer with 10% Citric Acid (rapid wash to remove pyridine) followed immediately by sat.

.-

Purification: If the product is crystalline, T3P byproducts are water-soluble, often allowing for isolation by simple crystallization/trituration.

-

Quantitative Comparison of Reagents

| Feature | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |

| Reaction Rate | Very Fast (<4 h) | Slow (12-24 h) | Moderate |

| Decarboxylation Risk | Moderate (if heated) | Low | High |

| Steric Tolerance | Excellent | Good | Poor |

| Purification | Requires Chromatography (remove urea/HOBt) | Aqueous Workup (water soluble byproducts) | Urea removal can be difficult |

| Cost | High | Moderate | Low |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield + Decarboxylated Byproduct | Activation was too aggressive or temperature too high. | Switch to Protocol B (T3P). Keep reaction at 0°C strictly. |

| No Reaction (Starting Material Recovered) | Steric clash between | Use Microwave irradiation (Caution: 50°C max) with T3P. Increase HATU to 2.0 equiv. |

| Product in Aqueous Layer | Product is protonated during workup. | The imidazole ring is basic ( |

| Epimerization (if amine is chiral) | Base-mediated proton abstraction. | Switch base to Collidine or use T3P (known for low epimerization). |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Tetrahedron Letters, 52(20), 2533-2537.

- Wrobel, Z., et al. (2012). Synthesis of N-substituted imidazole-2-carboxylic acids. Synlett, 23(12), 1803-1806.

Sources

Catalytic Applications of 1-Isopropyl-1H-imidazole-2-carboxylic Acid Metal Complexes: A Detailed Guide for Researchers

This document provides a comprehensive technical guide on the synthesis and catalytic applications of metal complexes incorporating the versatile ligand, 1-isopropyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide delves into the nuanced world of homogeneous catalysis, offering not just protocols, but also the scientific rationale behind the experimental designs.

Introduction: The Promise of Imidazole-Based Ligands in Catalysis

The field of organometallic catalysis has been profoundly impacted by the development of sophisticated ligand architectures that precisely control the reactivity of a metal center. Among these, N-heterocyclic ligands, particularly those derived from imidazole, have emerged as a cornerstone in the design of highly efficient and selective catalysts. The 1-isopropyl-1H-imidazole-2-carboxylic acid ligand offers a unique combination of steric and electronic properties. The isopropyl group on the nitrogen atom provides steric bulk, which can influence the coordination sphere of the metal and enhance catalyst stability. The carboxylate group, on the other hand, introduces a robust coordinating anionic site, which can participate in the catalytic cycle through various binding modes (monodentate, bidentate-chelating, or bridging). This bidentate N,O-chelation imparts significant stability to the resulting metal complexes.

Metal complexes derived from imidazole-based ligands have found widespread use in a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions.[1][2] The strong σ-donating ability of the imidazole nitrogen can stabilize various oxidation states of the metal, a crucial aspect for many catalytic cycles. This guide will explore the synthesis of 1-isopropyl-1H-imidazole-2-carboxylic acid and its metal complexes, followed by detailed application notes and protocols for their use in key catalytic reactions.

Section 1: Synthesis of the Ligand and its Metal Complexes

A reliable supply of the ligand is paramount for any catalytic study. This section outlines a plausible synthetic route for 1-isopropyl-1H-imidazole-2-carboxylic acid and a general procedure for the synthesis of its metal complexes.

Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

The synthesis of N-alkyl-imidazole-2-carboxylic acids can be achieved through various routes. A common strategy involves the oxidation of the corresponding 2-aldehyde derivative.[3]

Protocol: Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid

Materials:

-

1-isopropyl-1H-imidazole-2-carboxaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-isopropyl-1H-imidazole-2-carboxaldehyde (1 equivalent) in deionized water.

-

To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (approximately 3-4 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the water by distillation under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent decarboxylation.

-

The resulting white crystalline solid is then washed with a mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.

-

Dry the solid under vacuum to obtain the pure 1-isopropyl-1H-imidazole-2-carboxylic acid.

Note: This protocol is adapted from the general synthesis of imidazole-2-carboxylic acid.[3] The synthesis of the starting material, 1-isopropyl-1H-imidazole-2-carboxaldehyde, can be achieved through formylation of 1-isopropyl-1H-imidazole.

General Synthesis of Metal Complexes

The synthesis of metal complexes with 1-isopropyl-1H-imidazole-2-carboxylic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt. The choice of metal precursor and reaction conditions will dictate the final structure and coordination geometry of the complex.

Protocol: General Synthesis of a Metal(II) Complex

Materials:

-

1-isopropyl-1H-imidazole-2-carboxylic acid

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A metal(II) salt (e.g., CuCl₂, Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂)

-

An appropriate solvent (e.g., methanol, ethanol, acetonitrile, THF)

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

In a flask, dissolve 1-isopropyl-1H-imidazole-2-carboxylic acid (2 equivalents) in the chosen solvent.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide, 2 equivalents) to deprotonate the carboxylic acid. Stir for 15-30 minutes at room temperature.

-

In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same or a compatible solvent.

-

Slowly add the metal salt solution to the solution of the deprotonated ligand with vigorous stirring.

-

The reaction mixture may be stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the metal and desired complex.

-

Upon completion, the product may precipitate out of the solution upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: The stoichiometry and reaction conditions should be optimized for each specific metal complex.[4][5]

Caption: Synthetic workflow for the ligand and its metal complexes.

Section 2: Catalytic Applications

Metal complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid are anticipated to be effective catalysts in a range of organic transformations. The following sections provide detailed application notes and protocols for their use in oxidation, cross-coupling, and hydrogenation reactions, drawing upon established methodologies for structurally related catalysts.

Oxidation Reactions: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes are well-known for their ability to catalyze a variety of oxidation reactions.[6][7] The combination of an imidazole-based ligand and a copper center can mimic the active sites of certain oxidase enzymes.

Application Note:

Copper(II) complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid are expected to be effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction typically proceeds under mild conditions using air or molecular oxygen as the terminal oxidant, making it an environmentally benign process. The ligand is believed to stabilize the copper center and facilitate the catalytic cycle.

Protocol: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Materials:

-

Copper(II) complex of 1-isopropyl-1H-imidazole-2-carboxylic acid (e.g., 1-5 mol%)

-

Benzyl alcohol

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent (e.g., toluene, acetonitrile)

-

Air or oxygen balloon

-

Reaction vial or flask with a magnetic stir bar

-

Heating block or oil bath

Procedure:

-

To a reaction vial, add the copper(II) complex, benzyl alcohol (1.0 mmol), and the base (2.0 mmol).

-

Add the solvent (3-5 mL) and a magnetic stir bar.

-

Seal the vial with a cap equipped with a septum.

-

Purge the vial with air or attach an oxygen balloon.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the catalyst and base.

-

The filtrate can be analyzed directly by GC to determine the yield, or the product can be isolated by column chromatography.

Table 1: Representative Data for Copper-Catalyzed Alcohol Oxidation *

| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 2 | 80 | 12 | >95 |

| 2 | 4-Methoxybenzyl alcohol | 2 | 80 | 10 | >95 |

| 3 | 1-Phenylethanol | 3 | 100 | 24 | 92 |

| 4 | Cyclohexanol | 5 | 100 | 24 | 85 |

*Data is illustrative and based on typical results for similar copper-imidazole catalyst systems. Actual results may vary.

Caption: A plausible catalytic cycle for copper-catalyzed alcohol oxidation.

Cross-Coupling Reactions: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2] While N-heterocyclic carbenes (NHCs) are prominent ligands in this area, related imidazole-2-carboxylate ligands can also be effective in stabilizing the palladium catalyst.

Application Note: